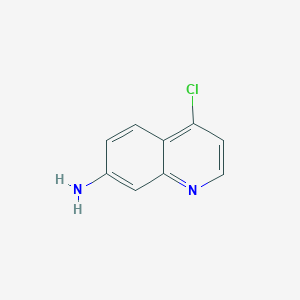

4-Chloroquinolin-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZRIERONARWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743321 | |

| Record name | 4-Chloroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451447-23-7 | |

| Record name | 4-Chloroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 4-Amino-7-Chloroquinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Legacy of the Quinoline Core

The quinoline ring system, a bicyclic aromatic heterocycle, represents one of the most privileged scaffolds in medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a multitude of therapeutic agents across a wide spectrum of diseases. From the historical significance of quinine in combating malaria to the development of modern targeted therapies, the quinoline nucleus continues to be a fertile ground for drug discovery.

This guide focuses on a particularly fruitful branch of this chemical family: the 4-amino-7-chloroquinoline scaffold. This specific arrangement of substituents has proven to be a critical pharmacophore, most famously embodied by the antimalarial drug Chloroquine. However, its utility extends far beyond infectious diseases, serving as a foundational building block for potent inhibitors of protein kinases, agents for neurodegenerative diseases, and other novel therapeutics.

As senior application scientists and drug development professionals, understanding the nuances of this scaffold—its synthesis, reactivity, structure-activity relationships (SAR), and mechanisms of action—is paramount for leveraging its full potential in contemporary drug design. This document provides a comprehensive technical overview, grounded in established protocols and mechanistic insights, to empower researchers in their quest for novel chemical entities.

Part 1: The Synthetic Keystone - Accessing the 4,7-Dichloroquinoline Precursor

The journey to any 4-amino-7-chloroquinoline derivative begins with the synthesis of its essential precursor, 4,7-dichloroquinoline . This intermediate is not typically prepared by direct chlorination but rather through a multi-step sequence that offers robust control over the regiochemistry. The most common and scalable approach starts from m-chloroaniline.

Gould-Jacobs Reaction: A Reliable Pathway to the Quinoline Core

The Gould-Jacobs reaction provides an efficient method for constructing the quinoline ring system. The process involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Workflow for 4,7-Dichloroquinoline Synthesis

Caption: Synthetic workflow for 4,7-dichloroquinoline via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

This protocol is a synthesized representation of established procedures, such as those published in Organic Syntheses.[1]

Step 1 & 2: Condensation and Cyclization

-

In a suitably sized reaction vessel, combine m-chloroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture gently (e.g., on a steam bath) for approximately 1 hour to initiate condensation and allow for the evolution of ethanol.[2]

-

Transfer the resulting crude acrylate intermediate into a high-boiling point solvent, such as Dowtherm A.

-

Heat the mixture to vigorous boiling (approx. 250°C) for 1-2 hours to effect thermal cyclization. The quinoline ester product will begin to crystallize upon heating.[1][3]

-

Cool the mixture and collect the solid ester by filtration.

Step 3 & 4: Saponification and Decarboxylation

-

Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and reflux until the solid completely dissolves (approx. 1 hour), indicating complete saponification.[1]

-

Cool the reaction mixture and acidify with concentrated hydrochloric or sulfuric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. Collect the solid by filtration.[2]

-

Suspend the dried carboxylic acid in Dowtherm A and heat to boiling for approximately 1 hour to facilitate decarboxylation. The evolution of CO₂ will be observed.[1]

Step 5: Chlorination

-

Cool the solution containing 7-chloro-4-hydroxyquinoline to room temperature.

-

Carefully add phosphorus oxychloride (POCl₃) to the mixture.[1]

-

Heat the reaction to 135-140°C and stir for 1-2 hours until the conversion is complete (monitored by TLC).[1][2]

-

After cooling, cautiously pour the reaction mixture into a mixture of ice and water to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude 4,7-dichloroquinoline.[2]

-

Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like hexanes or ethanol can be performed for further purification, yielding the final product as a white to pale-yellow solid.[1][2]

Physicochemical and Spectroscopic Data for 4,7-Dichloroquinoline

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂N | |

| Molar Mass | 198.05 g/mol | |

| Melting Point | 83-84 °C | |

| ¹H NMR (CDCl₃) δ | 8.78 (d, 1H), 8.15 (d, 1H), 8.11 (d, 1H), 7.59 (dd, 1H), 7.48 (d, 1H) | |

| ¹³C NMR | See reference for full assignment |

Part 2: Core Reactivity - Building the 4-Amino-7-Chloroquinoline Scaffold

The synthetic utility of 4,7-dichloroquinoline lies in the differential reactivity of its two chlorine atoms. The C4-chloro group is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the C7-chloro group. This chemoselectivity is the cornerstone of building the desired scaffold.

The SNAr Mechanism: A Regioselective Substitution

The substitution reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing effect of the quinoline nitrogen atom polarizes the C4 position, making it highly electrophilic and susceptible to attack by a nucleophile (typically a primary or secondary amine).

Mechanism of SNAr at the C4 Position

Caption: The two-step addition-elimination mechanism of SNAr at the C4 position.

This regioselectivity is crucial; the C7-chloro group remains intact under typical SNAr conditions used for C4 substitution, allowing it to be retained as a key feature for biological activity or as a handle for subsequent cross-coupling reactions.

General Experimental Protocol: Synthesis of 4-Amino-7-Chloroquinoline Derivatives

The reaction of 4,7-dichloroquinoline with a diverse range of amines is the most common method for generating libraries of medicinally relevant compounds. Conditions can be tuned based on the nucleophilicity of the amine.

Method A: Neat Reaction (For Alkylamines)

-

In a reaction vessel, combine 4,7-dichloroquinoline (1 equivalent) with an excess of the desired alkylamine (2-4 equivalents).[4]

-

Heat the mixture, with stirring, to 120-130°C for 6-8 hours. The reaction can be monitored by TLC.[4]

-

After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent like dichloromethane.

-

Wash the organic layer with an aqueous base (e.g., 5% NaHCO₃ solution), followed by water and brine.[4]

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Method B: Solvent-Mediated Reaction (For Anilines and Heterocyclic Amines)

-

Dissolve 4,7-dichloroquinoline (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent such as ethanol, isopropanol, or DMF.[5]

-

The reaction can be performed under conventional heating (reflux) or accelerated using microwave or ultrasound irradiation.[5][6]

-

A base, such as N,N-diisopropylethylamine or K₂CO₃, may be required, particularly for less nucleophilic amines or when using the hydrochloride salt of the amine.[7]

-

Upon completion, the workup typically involves partitioning the mixture between an organic solvent and water, followed by purification as described in Method A.

Beyond C4: Exploring Further Functionalization

While the C4 position is the primary site of reactivity, other positions on the quinoline ring can be functionalized to expand chemical diversity.

-

C2-Functionalization: The C2 position can be activated towards nucleophilic attack after N-oxidation of the quinoline nitrogen. For example, treating 4,7-dichloroquinoline with an oxidizing agent like m-CPBA forms the N-oxide. This intermediate can then react with nucleophiles, such as nitriles in the presence of acid, to install an amide group at the C2 position. The C4-chloro group can then be substituted in a subsequent SNAr reaction.

-

C7-Functionalization: Direct substitution of the C7-chloro group via SNAr is generally difficult. However, it can be functionalized using metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings, often after the C4 position has been modified.[8] This allows for the introduction of aryl, heteroaryl, or ether linkages at the 7-position.

Part 3: Applications in Drug Discovery & Structure-Activity Relationships

The 4-amino-7-chloroquinoline scaffold is a proven pharmacophore in multiple therapeutic areas. The following sections highlight its key applications and the structural features that govern biological activity.

Antimalarial Agents: The Prototypical Application

The discovery of Chloroquine revolutionized malaria treatment. Its mechanism of action, while complex, is primarily attributed to its accumulation in the acidic food vacuole of the Plasmodium parasite. There, it binds to heme (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion, and prevents its detoxification into hemozoin crystals. This leads to a buildup of toxic heme, which induces oxidative stress and parasite death.[2][9]

Key SAR Insights for Antimalarial Activity:

-

The 7-Chloro Group: This electron-withdrawing group is essential for activity. It is believed to enhance the ability of the quinoline ring to complex with heme and inhibit its polymerization.[5][10] Replacing it with a methyl group abolishes activity, while bromo or iodo substitutions can maintain it.

-

The 4-Amino Linker: The nitrogen atom at this position is crucial for forming the connection to the side chain.

-

The Aliphatic Side Chain: A flexible, basic side chain is required for drug accumulation (pH trapping) in the parasite's food vacuole.[10] The optimal length is typically a 4-5 carbon chain between the two nitrogen atoms.

-

The Terminal Amine: A tertiary amine at the end of the side chain is generally optimal for potent activity.

Mechanism of Action in Malaria

Caption: Chloroquine's mechanism of action against the malaria parasite.

Anticancer Agents: Targeting Kinase Signaling

The 4-aminoquinoline scaffold has been successfully adapted to create potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. By replacing the flexible aliphatic side chain of antimalarials with more rigid (hetero)aromatic systems, researchers have developed selective inhibitors for various kinase targets.

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): 4-Anilinoquinoline derivatives are a well-established class of EGFR inhibitors. The quinoline core acts as a scaffold that mimics the adenine region of ATP, binding to the kinase's hinge region. The 4-anilino moiety extends into the active site, and substitutions on this ring can confer selectivity and potency.

-

Vascular Endothelial Growth Factor Receptor (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target in oncology. Several 4-aminoquinoline-based compounds have shown potent VEGFR-2 inhibitory activity, often as part of a multi-kinase inhibitor profile.

-

Src Kinase: A series of 4-anilino-3-quinolinecarbonitriles have been developed as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[11][12]

Illustrative IC₅₀ Data for 4-Aminoquinoline Derivatives in Cancer

| Compound Type | Target/Cell Line | IC₅₀ / GI₅₀ | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 8.73 µM | |

| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 7.35 µM | |

| 4-Anilino-7-chloroquinoline derivative (Vc) | MCF-7 (Breast Cancer) | 0.87 nM | |

| 4-Anilino-7-pyridyl-3-quinolinecarbonitrile (17) | Src Kinase | 2 nM | |

| 7-chloroquinoline-benzimidazole hybrid (12d) | HuT78 (T-cell lymphoma) | ~0.4 µM |

Emerging Therapeutic Areas

The versatility of the 4-amino-7-chloroquinoline scaffold continues to be explored in new therapeutic contexts:

-

Neurodegenerative Diseases: Certain 4-amino-7-chloroquinoline derivatives, including chloroquine itself, have been identified as synthetic agonists of the orphan nuclear receptor Nurr1 (NR4A2). This receptor is critical for the development and maintenance of dopamine neurons, making it a promising target for neuroprotective therapies in Parkinson's disease.[13]

-

Inhibition of Botulinum Neurotoxin (BoNT): The scaffold has been used to develop some of the most potent non-zinc-chelating inhibitors of the BoNT serotype A light chain, a metalloprotease responsible for the toxin's paralytic effects.

-

Immunomodulation: Derivatives have been designed as inhibitors of Receptor-interacting protein kinase 2 (RIPK2), a key mediator in immune signaling pathways, highlighting their potential in treating inflammatory diseases.

Conclusion: A Privileged Scaffold with a Bright Future

The 4-amino-7-chloroquinoline core has transcended its origins as an antimalarial pharmacophore to become a truly versatile building block in modern medicinal chemistry. Its straightforward and regioselective synthesis, coupled with its proven ability to interact with diverse biological targets from parasitic proteins to human kinases, ensures its continued relevance. The key to its success lies in the strategic functionalization of the 4-amino side chain, which allows chemists to tailor the molecule's properties to specific therapeutic targets. As our understanding of disease biology deepens, this enduring scaffold will undoubtedly serve as the starting point for the next generation of innovative medicines.

References

-

Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. [Link]

-

Rojas-Ruiz, F. A., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 26(15), 4488. [Link]

-

Organic Syntheses Procedure for 4,7-dichloroquinoline. Organic Syntheses. [Link]

-

Ginsburg, H., et al. (1998). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. General Pharmacology: The Vascular System, 30(4), 479-488. [Link]

-

Solomon, V. R., & Lee, H. (2009). 4-Aminoquinoline based antimalarials: Synthesis, biological activity and resistance. Current Topics in Medicinal Chemistry, 9(16), 1486-1509. [Link]

-

Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 205-208. [Link]

-

Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4173-4176. [Link]

-

Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

-

Dongre, V. G., et al. (2007). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 11(5), 843-846. [Link]

-

Taylor & Francis Online. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]

-

Dave, C. G., & Shah, P. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. [Link]

-

Aboelnaga, A., & EL-Sayeda, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263. [Link]

- CN112830894A - Preparation method of chloroquine phosphate.

-

Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259. [Link]

-

Roepe, P. D. (2009). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 53(10), 4064-4074. [Link]

-

Kaur, K., et al. (2010). 4-aminoquinolines: an overview of antimalarial chemotherapy. Journal of Pharmacy Research, 3(11), 2736-2741. [Link]

-

Ferrer, P., et al. (2009). Synthesis of 7-chloroquinolinyl-4-aminochalcones and evaluation of their antimalarial and anticancer activities. Bioorganic & Medicinal Chemistry, 17(15), 5466-5473. [Link]

-

Al-Ghorbani, M., et al. (2021). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 6(49), 33795-33806. [Link]

-

Rojas-Bite, E., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Boschelli, D. H., et al. (2001). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(23), 3045-3048. [Link]

-

Kim, C. H., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(5), 441-451. [Link]

-

Khan, I., et al. (2020). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. Molbank, 2020(4), M1163. [Link]

-

Kumar, S., & Kumar, R. (2013). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Current Medicinal Chemistry, 20(29), 3628-3640. [Link]

-

Boschelli, D. H., et al. (2002). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(20), 2989-2992. [Link]

-

Lee, J. K., & Kim, Y. M. (2015). Clinical Candidates of Small Molecule p38 MAPK Inhibitors for Inflammatory Diseases. MAP Kinase, 4(1). [Link]

-

Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 199, 112390. [Link]

-

Perković, I., et al. (2020). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 25(17), 3949. [Link]

-

Singh, K., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6965. [Link]

-

Perković, I., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(19), 5980. [Link]

-

Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

-

Egan, T. J. (2008). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 51(23), 7455-7466. [Link]

Sources

- 1. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 7. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking | MDPI [mdpi.com]

- 8. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

From Cinchona Bark to Synthetic Analogs: The Genesis of an Antimalarial Powerhouse

An In-depth Technical Guide to the Discovery and History of 4-Aminoquinoline Compounds

For centuries, the fight against malaria, one of humanity's most persistent and devastating diseases, has been intrinsically linked to the development of quinoline-based drugs. Among these, the 4-aminoquinoline class stands as a testament to the power of medicinal chemistry, a journey that began with a natural remedy and evolved into a cornerstone of synthetic antimalarial therapy. This technical guide provides a comprehensive exploration of the discovery and history of 4-aminoquinoline compounds, designed for researchers, scientists, and drug development professionals.

The story of 4-aminoquinolines begins not in a laboratory, but in the Andes mountains with the Cinchona tree. Indigenous populations in Peru utilized its bark to treat fevers long before its active component, quinine, was isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1][2] Quinine became the first effective treatment for malaria and remained a critical tool for centuries.[2][3]

The strategic importance of quinine was starkly highlighted during World War II. The Japanese occupation of Java, the primary source of Cinchona bark, created a critical shortage for the Allied forces.[4][5] This dire situation catalyzed intensive research programs to develop synthetic antimalarial agents.

A significant breakthrough came in 1934 when German scientists at Bayer, led by Hans Andersag, synthesized Resochin, a 4-aminoquinoline compound.[1][3] Initially, it was considered too toxic for human use.[4] However, during the war, American and British scientists re-evaluated the compound, renaming it chloroquine, and found it to be a highly effective and well-tolerated antimalarial.[3][4] Following the war, chloroquine became the frontline treatment for malaria globally.[3][6] In 1946, a less toxic analog, hydroxychloroquine, was developed.[4]

The Core Mechanism of Action: Disrupting Heme Detoxification

The primary therapeutic target of 4-aminoquinoline antimalarials is the intraerythrocytic stage of the Plasmodium parasite, the causative agent of malaria.[4] During its life cycle within red blood cells, the parasite digests the host's hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[4][7] This process releases large quantities of toxic free heme.

To protect itself, the parasite employs a detoxification mechanism, polymerizing the heme into an insoluble, non-toxic crystalline pigment called hemozoin.[7] 4-aminoquinolines, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[8] Here, they interfere with the heme polymerization process.[8][9] It is believed that these drugs form a complex with heme, preventing its conversion to hemozoin.[8][10] The resulting accumulation of free heme leads to oxidative stress and the eventual death of the parasite.[8]

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

The Rise of Resistance and the Quest for New Derivatives

The extensive use of chloroquine inevitably led to the emergence and spread of drug-resistant Plasmodium falciparum strains, first reported in the late 1950s.[3][8] Resistance is primarily associated with mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) gene, which encodes a protein that pumps the drug out of the digestive vacuole, reducing its concentration at the site of action.[1][7]

The growing threat of chloroquine resistance spurred the development of other 4-aminoquinoline derivatives. Amodiaquine, for instance, proved to be more effective than chloroquine against some resistant strains.[8][11] However, its use has been limited by concerns over toxicity, specifically hepatotoxicity and agranulocytosis, which are linked to the formation of a reactive quinone-imine metabolite.[11][12]

The development of novel 4-aminoquinolines continues to be an active area of research. Strategies include modifying the side chain to evade resistance mechanisms and designing hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores.[13][14]

Synthetic Strategies for 4-Aminoquinoline Scaffolds

The synthesis of 4-aminoquinoline derivatives is a cornerstone of medicinal chemistry. A common and versatile method is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and a suitable amine.[15][16]

General Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,7-dichloroquinoline (1 equivalent) and the desired amine (2-3 equivalents) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).[11][16]

-

Reaction Conditions: The reaction mixture is typically heated to reflux (80-150°C) for several hours.[11][15] Microwave-assisted synthesis can significantly reduce reaction times.[16][17]

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with a solvent like dichloromethane and washed successively with an aqueous solution of sodium bicarbonate, water, and brine.[15]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4-aminoquinoline derivative.[15]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as NMR (1H and 13C) and mass spectrometry.[15]

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Beyond Malaria: Expanding Therapeutic Horizons

The immunomodulatory properties of 4-aminoquinolines have led to their use in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[1][18] More recently, during the COVID-19 pandemic, chloroquine and hydroxychloroquine were investigated for their potential antiviral effects against SARS-CoV-2.[5][18] While their efficacy in this context has been a subject of intense debate and research, it highlights the broader therapeutic potential of this class of compounds.

Future Perspectives

The journey of 4-aminoquinoline compounds is far from over. The persistent challenge of drug resistance in malaria necessitates the continued exploration of novel analogs with improved efficacy and safety profiles.[12][19] Structure-activity relationship (SAR) studies, computational modeling, and innovative synthetic methodologies will be crucial in designing the next generation of 4-aminoquinoline-based therapies.[11][20] The exploration of their utility in other therapeutic areas, from autoimmune disorders to virology and oncology, also remains a promising frontier.[15][21]

References

-

Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

-

Trinity Student Scientific Review. (2016). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]

-

Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. Retrieved from [Link]

- Biot, C., Nosten, F., & Fraisse, L. (1998). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Fundamental & Clinical Pharmacology, 12(1), 1-9.

- Kumar, A., Srivastava, K., & Kumar, S. R. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(5), 1354-1358.

- de Souza, N. B., Caricati, C. P., & de Almeida, I. M. (2013). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 8(5), e62615.

- de Souza, M. V. N., Pais, K. C., & Kaiser, C. R. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(12), e0144371.

- Madrid, P. B., Sherrill, J., & Liou, A. P. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.

-

Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]

-

ISGlobal. (2019, April 23). The History of Malaria Treatment. Retrieved from [Link]

- Cazzaniga, E., D'Onofrio, G., & Castiglioni, L. (2020). The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? Pharmacological Research, 158, 104904.

-

MalariaWorld. (2025, October 9). Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Discovery and Development. In Malaria: Obstacles and Opportunities. National Academies Press (US). Retrieved from [Link]

- Handford, M. J., Li, Y., & Riscoe, T. (2025). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. Journal of Medicinal Chemistry.

-

Frontiers in Chemistry. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

- Singh, C., Kumar, A., & Puri, S. K. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13183-13193.

-

Pulitzer Center. (2020, August 14). Political Power and Chloroquine: A Long History. Retrieved from [Link]

-

Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]

- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17871-17894.

- Wiley Online Library. (2017). Biologically active quinoline and quinazoline alkaloids part I. Journal of the Chinese Chemical Society, 64(3), 235-252.

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Chronology of Drug Development for Malaria. Retrieved from [Link]

- O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines--past, present, and future: a chemical perspective. Pharmacology & Therapeutics, 77(1), 29-58.

-

MalariaWorld. (2023, May 18). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Retrieved from [Link]

Sources

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 4. benchchem.com [benchchem.com]

- 5. pulitzercenter.org [pulitzercenter.org]

- 6. malariatreatment.isglobal.org [malariatreatment.isglobal.org]

- 7. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 12. Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. malariaworld.org [malariaworld.org]

- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. malariaworld.org [malariaworld.org]

- 20. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 21. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

Introduction: The Quinoline Scaffold and the Imperative for Systematic Screening

An In-Depth Technical Guide to the Preliminary In Vitro Screening of Novel Quinolines: A Case Study with 4-Chloroquinolin-7-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. The introduction of a novel quinoline derivative, such as this compound, into a drug discovery pipeline presents both an opportunity and a challenge. While its structural alerts suggest potential bioactivity, a systematic, multi-tiered screening approach is essential to efficiently identify its therapeutic potential and guide further development.

This guide presents a comprehensive framework for the preliminary in vitro screening of this compound, treating it as a representative new chemical entity (NCE). As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, the establishment of self-validating protocols, and the logical progression from broad-based screening to more hypothesis-driven, mechanistic assays.

Part 1: Foundational Physicochemical and Compound Integrity Assessment

Before any biological evaluation, a thorough characterization of the test compound is paramount to ensure data integrity and reproducibility. Neglecting this foundational step can lead to misleading results and wasted resources.

Purity and Identity Confirmation

The first step is to confirm the identity and purity of the synthesized this compound. This is a non-negotiable quality control checkpoint.

-

Methodologies :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Confirms the chemical structure and identifies any organic impurities.

-

High-Performance Liquid Chromatography (HPLC) : Coupled with a UV detector, HPLC is used to determine the purity of the compound, typically aiming for >95% for primary screening.

-

Mass Spectrometry (MS) : Confirms the molecular weight of the compound.

-

Solubility Profiling

A compound's solubility dictates its bioavailability in in vitro assays. Undissolved compound can lead to inaccurate concentration-response curves and false negatives.

-

Experimental Protocol: Kinetic Solubility Assessment

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serially dilute this stock into aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS) to the highest desired final concentration.

-

Incubate for a set period (e.g., 2 hours) at room temperature to allow for precipitation.

-

Measure the amount of compound remaining in solution using a method like UV-Vis spectroscopy or HPLC. The highest concentration at which no precipitation is observed is the kinetic solubility limit.

-

Compound Management and Plating

Consistent handling is crucial for reliable screening.

-

Stock Solution : Prepare a 10 mM stock solution in DMSO. Aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

-

Assay Plates : For screening, perform serial dilutions from the stock solution to create master plates, which are then used to treat the final assay plates. This minimizes variability from repeated pipetting of small volumes.

Part 2: A Tiered Strategy for Biological Activity Profiling

The screening process is best structured as a cascade, starting with broad, cost-effective assays and progressing to more specific, resource-intensive investigations for promising hits.

Tier 1: Broad-Spectrum Cytotoxicity Profiling

The initial biological assay for any NCE should be a broad assessment of cytotoxicity. This provides a foundational dataset to determine the concentration range for future assays and to identify any general, non-specific toxicity that would make the compound unsuitable for further development.

-

Scientific Rationale : A compound that is highly toxic to all cell types at low concentrations is unlikely to become a viable therapeutic. This assay acts as a filter, identifying compounds with a potential therapeutic window. The goal is to determine the concentration of the compound that inhibits 50% of cell growth (GI50) or is lethal to 50% of cells (LC50).

-

Cell Line Selection : A strategic panel of cell lines is crucial. A common approach is to use the NCI-60 panel, a set of 60 diverse human cancer cell lines used by the National Cancer Institute for drug screening. For a preliminary screen, a smaller, representative panel can be used, ensuring it includes:

-

Multiple Cancer Types : e.g., A549 (lung), MCF-7 (breast), HCT116 (colon), to identify potential tissue-specific activity.

-

A Non-Cancerous Control Line : e.g., HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast), to assess selectivity for cancer cells over normal cells.

-

-

Experimental Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment : Add this compound in a series of 2-fold or 3-fold dilutions (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Solubilization : Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Reading : Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the GI50/IC50 value using non-linear regression.

-

-

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Tissue of Origin | GI50 (µM) of this compound | GI50 (µM) of Doxorubicin (Control) | Selectivity Index (SI)* |

| A549 | Lung Cancer | 8.5 | 0.1 | 2.1 |

| MCF-7 | Breast Cancer | 12.1 | 0.2 | 1.5 |

| HCT116 | Colon Cancer | 7.9 | 0.08 | 2.3 |

| HEK293 | Normal Kidney | 18.0 | 0.5 | - |

*Selectivity Index (SI) = GI50 in normal cells / GI50 in cancer cells. A higher SI is desirable.

-

Visualization: Tier 1 Screening Workflow

Figure 2: Decision pathway for mechanistic anticancer assays.

Path B: Antimicrobial Screening

Quinolines are famous for their antibacterial activity (e.g., fluoroquinolones). Therefore, screening for antimicrobial effects is a high-priority parallel path.

-

Rationale : To determine if the compound has inhibitory activity against a panel of clinically relevant bacteria and fungi.

-

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This protocol should be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Strain Selection : Use a panel of quality control strains, e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative, often resistant), and Candida albicans (Fungus).

-

Media Preparation : Prepare Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

-

Compound Dilution : In a 96-well plate, perform a 2-fold serial dilution of this compound in the appropriate broth.

-

Inoculum Preparation : Prepare a standardized inoculum of each microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

-

Inoculation & Incubation : Add the inoculum to each well. Incubate the plates at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Data Presentation: Hypothetical Antimicrobial MIC Data

| Microorganism | Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Control) |

| S. aureus ATCC 29213 | Gram-positive | 4 | 0.5 |

| E. coli ATCC 25922 | Gram-negative | 32 | 0.015 |

| P. aeruginosa ATCC 27853 | Gram-negative | >64 | 0.25 |

| C. albicans ATCC 90028 | Fungus | >64 | N/A |

Path C: Antimalarial Screening

The 4-aminoquinoline core is the basis for the famous antimalarial drug chloroquine. This makes antimalarial screening an essential investigation.

-

Rationale : To assess the compound's ability to inhibit the growth of the malaria parasite, Plasmodium falciparum.

-

Protocol: SYBR Green I-based Parasite Proliferation Assay :

-

Parasite Culture : Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum in human erythrocytes.

-

Assay Setup : In a 96-well plate, add parasitized erythrocytes (at ~1% parasitemia) to serial dilutions of the test compound.

-

Incubation : Incubate for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining : Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Reading : Read the fluorescence on a plate reader (Excitation ~485 nm, Emission ~530 nm). The fluorescence intensity is proportional to the number of parasites.

-

Data Analysis : Calculate the IC50 value from the dose-response curve.

-

-

Data Presentation: Hypothetical Antimalarial IC50 Data

| P. falciparum Strain | Chloroquine Sensitivity | IC50 (nM) of this compound | IC50 (nM) of Chloroquine (Control) |

| 3D7 | Sensitive | 55 | 20 |

| Dd2 | Resistant | 450 | 300 |

Conclusion and Strategic Outlook

This guide outlines a systematic, tiered approach for the preliminary in vitro evaluation of a novel quinoline compound, using this compound as a model. The initial foundational work on purity, solubility, and stability is non-negotiable for ensuring data quality. The subsequent tiered screening cascade, beginning with broad cytotoxicity profiling and progressing to hypothesis-driven assays for anticancer, antimicrobial, and antimalarial activity, provides a robust framework for identifying and prioritizing hits.

The interpretation of data from this cascade allows for informed decision-making. A compound that is selectively cytotoxic to cancer cells and induces apoptosis would be a strong candidate for an anticancer lead optimization program. Similarly, a compound with potent activity against P. falciparum, especially against resistant strains, would warrant further investigation as a next-generation antimalarial. By employing this logical, evidence-based screening strategy, researchers can efficiently unlock the therapeutic potential hidden within novel chemical scaffolds.

References

-

National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Ed. CLSI. Retrieved from [Link]

-

Bacon, D. J., et al. (2003). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 47(5), 1695–1701. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: Leveraging 4-Chloroquinolin-7-amine for Parallel Synthesis of Compound Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Chloroquinolin-7-amine Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, this compound stands out as a versatile and strategically important building block for the construction of compound libraries. Its dual reactivity, stemming from the nucleophilic 7-amino group and the electrophilic 4-chloro position, allows for sequential or orthogonal diversification, making it an ideal starting point for parallel synthesis endeavors. This application note provides an in-depth guide to leveraging this compound in the efficient generation of diverse chemical libraries, with a focus on robust, field-proven protocols and the underlying chemical principles.

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, and its derivatives have shown promise in a range of other therapeutic areas, including cancer and neurodegenerative diseases.[1][2][3] The ability to rapidly generate and screen libraries of novel 4-aminoquinoline analogs is therefore of significant interest in drug discovery.[4][5] Parallel synthesis offers a time- and resource-efficient approach to explore the structure-activity relationships (SAR) around this critical pharmacophore.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful library synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [8][9] |

| Molecular Weight | 178.62 g/mol | [8][9][10] |

| Appearance | Solid | [9] |

| Melting Point | 150-152.5 °C | [10] |

| Boiling Point | 366.8±27.0 °C (Predicted) | [10] |

| XLogP3 | 2.38 | [10] |

Core Synthetic Strategies and Library Design

The strategic power of this compound lies in its two distinct reactive handles. This allows for a modular approach to library synthesis, where diversity can be introduced at either or both positions.

Caption: Diversification strategies for this compound.

Protocol I: Parallel Amide Library Synthesis via Acylation of the 7-Amino Group

This protocol details the parallel synthesis of an amide library by reacting this compound with a diverse set of carboxylic acids. Amide bond formation is a cornerstone of medicinal chemistry, often facilitated by coupling reagents.[11]

Experimental Workflow

Caption: Workflow for parallel amide library synthesis.

Detailed Step-by-Step Protocol

Materials:

-

This compound

-

Library of diverse carboxylic acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

96-well reaction block

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

-

Prepare 0.25 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF in a 96-well plate format.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 200 µL (0.04 mmol, 1.0 eq) of the this compound stock solution.

-

To each corresponding well, add 200 µL (0.05 mmol, 1.25 eq) of the carboxylic acid stock solutions.

-

Prepare a fresh solution of HATU (0.06 mmol, 1.5 eq) and DIPEA (0.08 mmol, 2.0 eq) in DMF. Add the appropriate volume of this solution to each well.

-

-

Reaction:

-

Seal the reaction block and shake at room temperature for 16 hours.

-

Monitor the reaction progress by LC-MS analysis of a representative well.

-

-

Work-up and Purification:

-

Quench the reactions by adding 500 µL of water to each well.

-

Extract the products with ethyl acetate (3 x 500 µL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layers over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude products can be purified by preparative HPLC or used for screening without further purification, depending on the required purity.

-

Protocol II: Parallel Synthesis of 4-Aminoquinoline Libraries via Nucleophilic Aromatic Substitution

This protocol leverages the reactivity of the 4-chloro position for nucleophilic aromatic substitution (SNA_r) with a library of primary and secondary amines. This approach is widely used for generating libraries of 4-aminoquinoline derivatives.[2][12]

Experimental Workflow

Caption: Workflow for parallel 4-aminoquinoline library synthesis.

Detailed Step-by-Step Protocol

Materials:

-

This compound (or a 7-acylated derivative from Protocol I)

-

Library of diverse primary and secondary amines

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃) (optional, for amine hydrochlorides)

-

96-well reaction block with heating capabilities

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 0.05 mmol (1.0 eq) of the 4-chloroquinoline starting material.

-

Add 0.1 mmol (2.0 eq) of each amine from the library to the corresponding wells. If the amine is a salt, add 2.5 equivalents of a non-nucleophilic base like K₂CO₃.

-

Add 500 µL of NMP or DMSO to each well.

-

-

Reaction:

-

Seal the reaction block and heat to 120-150 °C for 6-12 hours.[2]

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction block to room temperature.

-

Add 1 mL of water to each well to precipitate the product.

-

Filter the solids and wash with water, then a small amount of cold ethanol or ether.

-

Alternatively, dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.

-

Further purification can be achieved by crystallization or chromatography if necessary.

-

Protocol III: Parallel Suzuki-Miyaura Cross-Coupling for C4-Arylation

For the synthesis of C4-arylated quinolines, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[13][14][15][16] This palladium-catalyzed reaction couples the 4-chloroquinoline with various arylboronic acids.

Experimental Workflow

Caption: Workflow for parallel Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

Materials:

-

This compound (or a protected/derivatized version)

-

Library of diverse arylboronic acids

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Microwave vials or 96-well reaction block

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup (in microwave vials or a reaction block):

-

To each vial, add the 4-chloroquinoline (0.1 mmol, 1.0 eq), arylboronic acid (0.12 mmol, 1.2 eq), palladium catalyst (3-5 mol%), and base (2.0 eq).

-

The reagents should be added under an inert atmosphere.

-

-

Solvent Addition:

-

Add the degassed solvent mixture (e.g., 1 mL of a 4:1 dioxane:water solution) via syringe.[13]

-

-

Reaction:

-

Seal the vials and heat to 80-100 °C for 4-12 hours, or use microwave irradiation (e.g., 120-150 °C for 15-60 minutes).[13]

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol IV: Parallel Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers an alternative, often milder, method for C-N bond formation at the C4 position.[18][19][20][21][22] This reaction is particularly useful for coupling with a wide range of amines, including those that may be challenging under traditional S_NAr conditions.

Catalytic Cycle Overview

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Comparative Reaction Conditions

| Reaction | Key Features | Typical Conditions |

| S_NAr (Protocol II) | Simple, no catalyst needed. | High temperatures (120-150 °C), polar aprotic solvents (NMP, DMSO).[2] |

| Buchwald-Hartwig | Milder conditions, broader amine scope. | Pd catalyst, phosphine ligand, base (e.g., NaOtBu), moderate temperatures (80-110 °C).[18][20] |

Purification and Characterization of Libraries

A significant challenge in parallel synthesis is the purification and characterization of the resulting library.

Purification Strategies:

-

Solid-Phase Extraction (SPE): Useful for rapid cleanup to remove excess reagents and byproducts.

-

Preparative HPLC-MS: The gold standard for purifying compound libraries, offering high resolution and mass confirmation.

-

Crystallization/Precipitation: Can be effective if the products are crystalline solids. For basic quinoline derivatives, salt formation with acids like HCl can induce crystallization.[23]

-

Chromatography: For quinoline derivatives, which are basic, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[24] Alternatively, using a different stationary phase like alumina may be beneficial.[24]

Characterization:

-

LC-MS: Essential for confirming the molecular weight of each compound in the library and assessing purity.

-

¹H NMR: Can be performed on a representative subset of the library to confirm structural integrity.

Conclusion

This compound is a powerful and versatile building block for the parallel synthesis of diverse compound libraries. By strategically employing reactions such as acylation, nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can efficiently explore the chemical space around this important pharmacophore. The protocols outlined in this application note provide a robust framework for the design and execution of these synthetic campaigns, ultimately accelerating the drug discovery process.

References

-

Burgess, K., et al. (2010). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Combinatorial Science, 12(3), 258-266. [Link]

-

ResearchGate. (n.d.). Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library. Retrieved from [Link]

-

Kim, T. E., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry, 59(15), 7083-7095. [Link]

-

O'Neill, P. M., et al. (2006). A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline. PubChem Compound Database. Retrieved from [Link]

-

Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233-7236. [Link]

-

ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

-

Opsenica, I. M., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry, 56(16), 6447-6460. [Link]

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]

-

MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1389. [Link]

-

MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(22), 7539. [Link]

-

Price, C. C., et al. (1946). Some 4-Amino-7-chloroquinoline Derivatives. Journal of the American Chemical Society, 68(7), 1204-1208. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

LookChem. (n.d.). 7-Chloroquinolin-4-amine. Retrieved from [Link]

-

ResearchGate. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2378-2385. [Link]

-

Indian Journal of Chemistry. (2002). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Chemistry - Section B, 41B, 2152-2155. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7654. [Link]

-

MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4983. [Link]

-

Pharmaffiliates. (n.d.). 7-Chloro-4-(4-hydroxyanilino)quinoline. Retrieved from [Link]

Sources

- 1. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Amino-7-chloroquinoline AldrichCPR 1198-40-9 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. hepatochem.com [hepatochem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. research.rug.nl [research.rug.nl]

- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

Application Notes & Protocols: Strategic Nucleophilic Substitution on 4,7-Dichloroquinoline for Pharmaceutical Scaffolds

Executive Summary: The Strategic Importance of 4,7-Dichloroquinoline

4,7-Dichloroquinoline is not merely a chemical intermediate; it is a cornerstone in the synthesis of numerous pharmacologically significant molecules, most notably the 4-aminoquinoline class of antimalarial drugs like chloroquine and hydroxychloroquine.[1][2][3] Its value lies in the differential reactivity of its two chlorine atoms, enabling selective functionalization. The chlorine at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), whereas the C7 chlorine is comparatively inert under typical conditions. This pronounced regioselectivity allows for the precise and strategic introduction of diverse functionalities, making it an invaluable scaffold in drug discovery.[2][4]

This guide provides an in-depth exploration of the experimental procedures for nucleophilic substitution on 4,7-dichloroquinoline. We will dissect the underlying mechanistic principles that govern the reaction's selectivity, present detailed, field-proven protocols for both conventional and microwave-assisted synthesis, and offer expert insights into optimizing reaction outcomes.

The Causality of Regioselectivity: A Mechanistic Deep Dive

The successful and selective functionalization of 4,7-dichloroquinoline hinges on understanding the principles of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when substituted with strong electron-withdrawing groups.[5][6]

In the quinoline system, the heterocyclic nitrogen atom acts as a powerful electron-withdrawing group via resonance and inductive effects. This effect profoundly reduces the electron density of the pyridine ring, making the carbons at positions 2 and 4 highly electrophilic and thus "activating" them for nucleophilic attack.[7][8] The C4 position is particularly reactive.[7][9]

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

-

Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is the kinetic-determining factor. When the attack occurs at C4, the negative charge can be delocalized onto the highly electronegative nitrogen atom, providing substantial stabilization that is not possible when the attack is at C7 in the benzene ring.[7]

-

Elimination: The aromaticity is restored as the chloride ion, a good leaving group, is expelled, yielding the final substituted product.

This inherent electronic preference is the reason why nucleophiles overwhelmingly target the C4 position, allowing the C7 chlorine to be retained for potential subsequent modifications under different reaction conditions.

Experimental Workflow and Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for the synthesis of 4-substituted-7-chloroquinolines.

Diagram of the General Experimental Workflow

Sources

- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. Antimalarial Drugs.pptx [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]

Application of 4-Aminoquinolines in Antimalarial Drug Design: A Technical Guide for Researchers

This guide provides a comprehensive overview of the principles and practical applications of 4-aminoquinolines in the design and development of novel antimalarial agents. It is intended for researchers, scientists, and drug development professionals actively engaged in the fight against malaria. This document delves into the core pharmacology, structure-activity relationships (SAR), mechanisms of resistance, and advanced medicinal chemistry strategies. Furthermore, it offers detailed, field-proven protocols for the synthesis and evaluation of 4-aminoquinoline-based antimalarial candidates.

The Enduring Legacy and Mechanism of Action of 4-Aminoquinolines

The 4-aminoquinoline scaffold has been a cornerstone of antimalarial chemotherapy for decades, with chloroquine (CQ) being the most prominent member of this class.[1] These agents are prized for their low toxicity, high tolerability, and rapid absorption.[2][3] The primary mechanism of action of 4-aminoquinolines is the disruption of heme detoxification within the malaria parasite.[4]

During its intraerythrocytic stage, the Plasmodium falciparum parasite digests host hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[1][4] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin.[1][4]

4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[4] Here, they are believed to form a complex with heme, preventing its polymerization into hemozoin.[4][5] The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[4]

Caption: Key structural features of 4-aminoquinolines.

The Challenge of Resistance: Mechanisms and Counterstrategies

The widespread emergence of chloroquine resistance in P. falciparum has severely limited its clinical utility. [6]The primary mechanism of resistance is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole. [7][8][9]These mutations enable the transporter to actively efflux chloroquine from its site of action, thereby reducing its concentration and efficacy. [8][9] Strategies to Overcome Resistance:

-

Side Chain Modification: As mentioned in the SAR section, altering the length and bulk of the side chain can circumvent the efflux mechanism of mutant PfCRT. [10]* Molecular Hybridization: This approach involves covalently linking the 4-aminoquinoline core to another pharmacophore, creating a hybrid molecule with potentially multiple modes of action. [11]This can help to overcome resistance and may also delay its development.

-

Development of Novel Analogs: The design of new 4-aminoquinoline derivatives that are not recognized by the mutated PfCRT transporter is a key strategy. Ferroquine, an organometallic analog, is a notable example that demonstrates activity against chloroquine-resistant strains. [12][13][14][15]

Experimental Protocols for Drug Design and Evaluation

This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of 4-aminoquinoline antimalarial candidates.

Synthesis of 4-Aminoquinoline Analogs

The following is a representative protocol for the synthesis of a 4-aminoquinoline derivative via nucleophilic aromatic substitution.

Protocol: Synthesis of a N-substituted-7-chloro-4-aminoquinoline

Materials:

-

4,7-dichloroquinoline

-

Desired primary or secondary amine

-

Phenol (as solvent and catalyst)

-

Inert atmosphere (Nitrogen or Argon)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Reagents for work-up and purification (e.g., sodium bicarbonate solution, dichloromethane, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and phenol (5-10 equivalents).

-

Heating: Heat the mixture to 120-130 °C with stirring until the solids dissolve completely.

-

Amine Addition: Slowly add the desired amine (1.1-1.5 equivalents) to the hot solution.

-

Reaction Monitoring: Continue heating the reaction mixture at 120-130 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize the phenol.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: General workflow for the synthesis of 4-aminoquinoline analogs.

In Vitro Antiplasmodial Activity Assay

The following protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro using the SYBR Green I-based fluorescence assay.

Protocol: In Vitro SYBR Green I-based Antiplasmodial Assay

Materials:

-

P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., K1 or W2 strains)

-

Human red blood cells (O+)

-

Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 2% hematocrit and 1-2% parasitemia.

-

Drug Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).

-

Infection: Add the parasite culture (1% final parasitemia, 2% hematocrit) to each well of the drug-diluted plate.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

-

Lysis and Staining:

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis:

-

Subtract the background fluorescence of uninfected red blood cells.

-

Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

In Vivo Antimalarial Efficacy in a Murine Model

The Peters' 4-day suppressive test is a standard in vivo model to evaluate the schizonticidal activity of a compound against an early-stage malaria infection.

Protocol: Peters' 4-Day Suppressive Test in P. berghei-infected Mice

Materials:

-

Plasmodium berghei (ANKA strain)

-

Swiss albino mice (female, 6-8 weeks old)

-

Test compound formulated for oral or intraperitoneal administration

-

Chloroquine (positive control)

-

Vehicle (for negative control)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Inoculate mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells on day 0.

-

Treatment:

-

Randomly divide the infected mice into groups (n=5 per group).

-